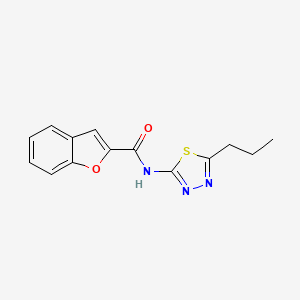

N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

Übersicht

Beschreibung

“N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide” is a chemical compound with the empirical formula C12H13N3O2S . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide” can be represented by the SMILES stringO=C(C1=CC=CC=C1O)NC2=NN=C(CCC)S2 . The InChI key for this compound is ITZCPTNCIOREOJ-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antimicrobial Activity

The 1,3,4-thiadiazole moiety in this compound has been associated with broad-spectrum biological activity, particularly in the medicinal field. It exhibits antibacterial activity , which makes it a candidate for the development of new antibiotics. The presence of the benzofuran ring could potentially enhance this activity by contributing to the compound’s ability to interact with bacterial enzymes or receptors .

Agricultural Chemistry: Herbicidal Activity

In agriculture, the compound has shown moderate herbicidal activity against Brassica campestris . This suggests its potential use in controlling weed growth in crops, thereby improving agricultural productivity. The herbicidal action may be due to the compound’s interference with essential biological processes in plants .

Drug Design: Cyclopropane Derivatives

The cyclopropane group is known for its reactivity and is often used in drug design. The compound’s structure could serve as a scaffold for synthesizing new drugs with enhanced pharmacokinetic properties. Researchers can modify the compound to create derivatives with specific therapeutic actions .

Alzheimer’s Disease: Anti-Alzheimer Activity

Compounds containing the 1,3,4-thiadiazole structure have been reported to exhibit anti-Alzheimer activity. This compound could be investigated for its potential to inhibit enzymes like acetylcholinesterase, which is a common target in Alzheimer’s disease treatment .

Oncology: Anticancer Activity

The 1,3,4-thiadiazole moiety has also been linked to anticancer activity. This compound could be explored for its ability to induce apoptosis or inhibit cell proliferation in cancer cells. Its unique structure might interact with specific oncogenic pathways .

Environmental Science: Nitrification Inhibitor

As a nitrification inhibitor, this compound could be used to reduce the conversion of ammonium to nitrate in soil, which is beneficial for decreasing nitrogen loss and environmental pollution. This application is particularly relevant for sustainable agriculture practices .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-2-5-12-16-17-14(20-12)15-13(18)11-8-9-6-3-4-7-10(9)19-11/h3-4,6-8H,2,5H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGVTYLCXGSNFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330473 | |

| Record name | N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49730014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |

CAS RN |

691385-88-3 | |

| Record name | N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5657312.png)

![(3R*,4S*)-4-(3-methoxyphenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5657314.png)

![3-{(3R*,4S*)-1-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5657324.png)

![2-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5657327.png)

![2,3-dimethoxy-N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5657331.png)

![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5657339.png)

![3-[(2-methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5657342.png)

![6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5657363.png)

![4-{[(4,5-dichloro-3-isothiazolyl)carbonyl]amino}benzoic acid](/img/structure/B5657368.png)

![1-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5657405.png)

![[4-(1H-imidazol-4-ylmethyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5657415.png)